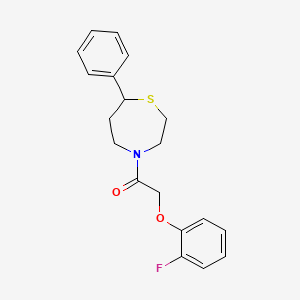
2-(2-Fluorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, also known as FPTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FPTP is a thiazepane derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Fluorescence Labeling in High-Performance Liquid Chromatography
The use of specific fluorogenic labelling agents, such as the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, has been explored for high-performance liquid chromatography (HPLC) of biologically important thiols. This method offers selective and rapid reaction with thiols to form fluorescent adducts, enhancing the detection and analysis capabilities in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Radical Scavenging Activity Analysis
Research into the radical scavenging activities of various phenol derivatives, including p-fluorophenol, utilizes density functional theory (DFT) to understand molecular properties like energy gap and electrophilicity. This aids in deciphering the mechanisms behind antioxidant properties and their potential applications (Al‐Sehemi & Irfan, 2017).
Fluoroionophores in Metal Detection
A series of fluoroionophores have been developed from diamine-salicylaldehyde (DS) derivatives. These have shown specificity in chelating metal cations like Zn+2 and Cd+2 in various solutions, indicating potential applications in cellular metal staining and other bioanalytical methods (Hong, Lin, Hsieh, & Chang, 2012).
Inhibitors for Cancer Treatment
Synthesis of novel compounds, such as benzophenone-thiazole derivatives, has been conducted with the aim of inhibiting VEGF-A, a key factor in cancer proliferation. These compounds have shown promise in antiproliferative effects, highlighting their potential in developing cancer therapies (Prashanth et al., 2014).
Corrosion Inhibition
Research into corrosion inhibition of carbon steel in acidic environments has identified phenol derivatives, including those containing fluorine, as effective inhibitors. This has implications for industrial applications, particularly in protecting metals from corrosive substances (Hegazy et al., 2012).
Antimicrobial Activity
Novel Schiff bases synthesized from fluorophenyl compounds have been assessed for their antimicrobial properties. Certain derivatives have shown significant activity, suggesting potential use in developing new antimicrobial agents (Puthran et al., 2019).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c20-16-8-4-5-9-17(16)23-14-19(22)21-11-10-18(24-13-12-21)15-6-2-1-3-7-15/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAYZMQLGNPXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



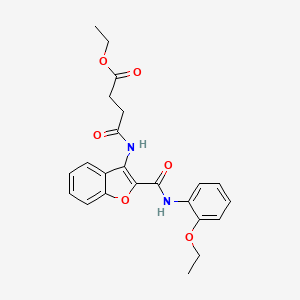
![[1-(4-Fluorophenyl)cyclopropyl]-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2925994.png)
![N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine](/img/structure/B2925997.png)

![4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid](/img/structure/B2925999.png)
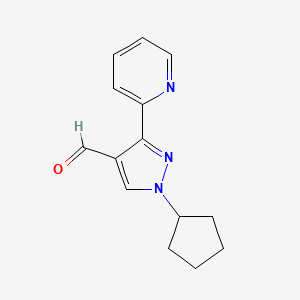
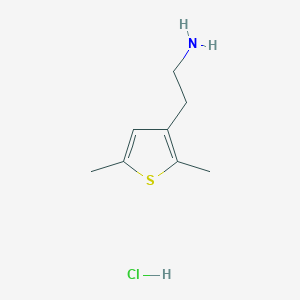
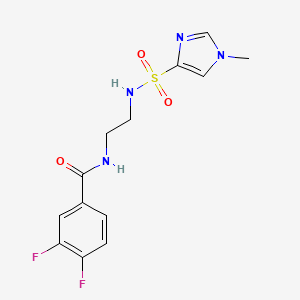
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine](/img/structure/B2926004.png)
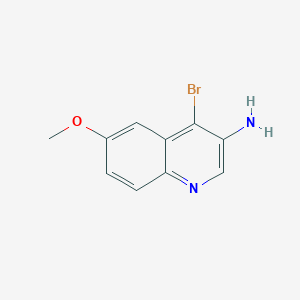

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2926010.png)